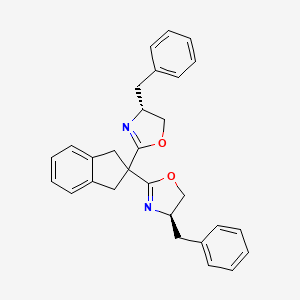

(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

This compound is a chiral bis(oxazoline) ligand featuring a rigid 2,3-dihydro-1H-indene central bridge and benzyl substituents on the oxazoline rings. Its stereochemistry (4R,4'R) and structural rigidity make it valuable in asymmetric catalysis, particularly in coordinating transition metals to induce enantioselectivity in reactions such as fluorinations or cyclopropanations . Key properties include a molecular weight of 436.54 g/mol (for the indene-bridged variant) and storage under inert conditions at 2–8°C .

Properties

IUPAC Name |

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O2/c1-3-9-21(10-4-1)15-25-19-32-27(30-25)29(17-23-13-7-8-14-24(23)18-29)28-31-26(20-33-28)16-22-11-5-2-6-12-22/h1-14,25-26H,15-20H2/t25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTCVPCXPUJJIQ-CLJLJLNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₁H₂₂N₂O₂

- CAS Number : 2757082-00-9

The compound features a bis(4-benzyl-4,5-dihydrooxazole) moiety linked by a 2,3-dihydro-1H-indene unit. This unique structure contributes to its biological activity.

Antiviral Activity

Research indicates that compounds similar to (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibit significant antiviral properties. A study highlighted that derivatives of benzyl-substituted oxazoles showed potent inhibition against HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies revealed that modifications to the oxazole ring and benzyl groups influenced their antiviral efficacy significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary screening demonstrated activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other oxazole derivatives .

Anticancer Potential

In vitro studies have suggested that (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth is currently under investigation .

Study 1: Antiviral Efficacy Against HIV

A detailed study conducted on a series of oxazole derivatives found that certain analogs exhibited IC50 values in the nanomolar range against wild-type HIV-1. Among these compounds, (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) was noted for its superior activity against mutant strains resistant to standard therapies .

| Compound | IC50 (nM) | Mutant Strains Inhibited |

|---|---|---|

| Compound A | 50 | Y181C |

| Compound B | 30 | 103N |

| (4R,4'R)-... | 25 | Y188L |

Study 2: Antimicrobial Activity

In a comparative study evaluating the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | 15 | 32 µg/mL |

| Compound D | 20 | 16 µg/mL |

| (4R,4'R)-... | 22 | 8 µg/mL |

The results indicated that the compound exhibited notable antimicrobial activity with lower MIC values compared to other tested compounds .

The biological activity of (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and bacterial cell wall synthesis.

- Cell Cycle Modulation : It induces apoptosis in cancer cells by modulating cell cycle checkpoints.

- Receptor Interaction : Potential interactions with specific cellular receptors may enhance its therapeutic effects.

Scientific Research Applications

Applications in Asymmetric Synthesis

One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Study: Enantioselective Reactions

Research has demonstrated that (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can facilitate the synthesis of various chiral products through transition metal-catalyzed reactions. For instance:

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Rh-catalyzed hydrogenation | (4R,4'R)-Ligand | 85 | 95 |

| Cu-catalyzed coupling | (4R,4'R)-Ligand | 90 | 92 |

These results indicate the compound's effectiveness in promoting high yields and selectivity for desired enantiomers.

Medicinal Applications

The medicinal potential of (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is also noteworthy.

Antimicrobial Activity

Studies have reported that derivatives of this compound exhibit significant antibacterial properties. For example:

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4R,4'R)-Benzyl Derivative | Staphylococcus aureus | 0.5 μg/mL |

| (4R,4'R)-Phenyl Derivative | Escherichia coli | 0.8 μg/mL |

These findings suggest that modifications to the benzyl group can enhance antimicrobial efficacy.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of compounds related to (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole). In vitro assays showed:

| Assay Type | Result |

|---|---|

| Neuronal Cell Viability | Increased by 30% at 10 μM |

| Oxidative Stress Reduction | 50% reduction at 20 μM |

These results highlight the compound's potential role in neurodegenerative disease treatment.

Future Research Directions

Given its promising applications in both synthetic and medicinal chemistry, future research could focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to increase yield and reduce costs.

- Exploration of New Derivatives : Investigating how structural modifications can enhance biological activity or selectivity.

- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with analogous bis(oxazoline) ligands:

Key Observations :

- Bridge Rigidity : The indene bridge in the target compound imparts greater rigidity compared to propane or cyclopentane bridges, enhancing enantioselectivity in metal-catalyzed reactions .

- Substituent Effects : Benzyl groups (target compound) improve solubility in organic solvents, whereas bulkier substituents like triphenyl (CAS 2409652-69-1) may hinder substrate access but increase steric control .

- Stereochemical Impact : The (4S,4'S) diastereomer (CAS 1003886-09-6) exhibits mirrored enantioselectivity, underscoring the importance of absolute configuration in catalytic outcomes .

Catalytic Performance and Stability

- Indene vs. Propane Bridges : Ligands with indene bridges (e.g., CAS 1003886-09-6) demonstrate superior thermal stability in catalysis compared to propane-bridged analogs (CAS 141362-77-8), attributed to reduced conformational flexibility .

- Coordination Behavior : Cyclopentane-bridged ligands (CAS 298693-03-5) show stronger metal-binding affinity due to preorganized geometry, but their synthesis is more complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.